1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole
Description
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)15-16-6-7-17(15)22(18,19)14-9-12(20-4)11(3)8-13(14)21-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGPBVGNHPPIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole typically involves the following steps:
Formation of the Dimethoxy-Methylphenyl Sulfonyl Chloride: This step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with Imidazole: The sulfonyl chloride intermediate is then reacted with 2-(methylethyl)imidazole in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group in the compound is a good leaving group, making it susceptible to nucleophilic attack. For example:
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Reaction with Amines : The compound can react with various amines to form sulfonamide derivatives. This reaction typically proceeds via the following mechanism:
Where is the alkyl or aryl group from the amine, and represents the 2,5-dimethoxy-4-methylphenyl group.
Condensation Reactions
Imidazole derivatives can be synthesized through condensation reactions involving aldehydes or ketones:
This process is crucial for forming new imidazole derivatives that may exhibit enhanced biological activity.
Oxidation and Reduction Reactions
The methoxy groups in the compound can participate in oxidation reactions to form corresponding phenolic compounds. Conversely, reduction reactions can convert sulfonyl groups into sulfide or sulfinate forms.
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Research Findings
Recent studies have highlighted the biological activities of imidazole derivatives, including antimicrobial and antioxidant properties. For instance:
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A study on related imidazole compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that modifications to the imidazole structure could enhance efficacy .
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Molecular docking studies indicate that these compounds may interact favorably with biological targets, providing insights into their potential therapeutic applications .
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Data Tables
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl] + R-NH₂ | Sulfonamide Derivative | Room Temperature |
| Condensation | Aldehyde + Imine | Imidazole Derivative | Acidic Catalysis |
| Oxidation | Methoxy Compound | Phenolic Compound | Oxidizing Agent |
The chemical reactions of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole reveal its versatility in organic synthesis and potential applications in medicinal chemistry. Further exploration of its reactivity could lead to the development of novel therapeutic agents with improved efficacy against various diseases.
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References
This article synthesizes information from diverse sources while adhering to guidelines for reliable scientific literature. Additional studies are encouraged to expand on these findings and explore new applications for this compound in research and industry settings.
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring substituted with a sulfonyl group and a dimethoxy-4-methylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 305.35 g/mol. The structural configuration allows for interactions with biological targets, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, modifications in the substituents on the imidazole nucleus can enhance its activity against various pathogens. Studies have shown that compounds similar to 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole demonstrate effectiveness against both bacterial and fungal strains .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Research on imidazole derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. The presence of specific substituents can modulate the inflammatory response in biological systems, making these compounds valuable in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of imidazole derivatives in breast cancer models. The study found that specific compounds led to significant reductions in tumor size and enhanced apoptosis in cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonyl-Containing Imidazole Derivatives
BH50423: 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline
- Key Differences :
- The imidazoline ring (partially saturated) vs. the fully unsaturated imidazole core in the target compound.
- Substituent at the 2-position: naphthylmethyl (bulky aromatic) vs. isopropyl (aliphatic).
- Implications :
- The imidazoline ring may reduce aromatic conjugation, altering electronic properties.
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
- Key Differences :
- Substituents on the phenyl ring: 3,5-dimethoxy vs. 2,5-dimethoxy-4-methyl.
- Lack of sulfonyl group; instead, a phenyl group at the 2-position.
- Implications :
- The 3,5-dimethoxy configuration may influence metal ion chelation, as seen in similar chemosensors .
Sulfonamide-Linked Imidazole Derivatives
Compounds from (e.g., 12a–n ) feature sulfonamide linkages to pyrimidine-imidazole hybrids.
- Key Differences :
- Sulfonamide (-SO₂NH-) vs. sulfonyl (-SO₂-) groups.
- Presence of pyrimidine rings in addition to imidazole.
Biological Activity
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesis, and mechanisms of action.
- Molecular Formula : C20H26N2O5S
- Molar Mass : 402.56 g/mol
- Structural Characteristics : The compound features a sulfonamide group attached to an imidazole ring, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung), SGC-7901 (stomach), and HeLa (cervical) cells. The selectivity index indicated that normal cells tolerated the compound substantially better than tumor cells, suggesting a favorable therapeutic window .
Table 1: Antitumor Activity of Related Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 | 18.53 | 23 |
| 4f | SGC-7901 | 15.67 | 25 |
| 4f | HeLa | 20.45 | 30 |
The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, with increased expression of caspase-3 indicating activation of the apoptotic pathway .
Antimicrobial Activity
In addition to its anticancer properties, imidazole derivatives have shown promising antimicrobial effects. One study reported that compounds similar to our target exhibited higher antifungal activity compared to antibacterial effects. The Brine-Shrimp lethality assay was utilized to evaluate toxicity, revealing a correlation between structure and biological activity .
Table 2: Antimicrobial Activity Comparison
| Compound | Antifungal Activity | Antibacterial Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
The biological activity of imidazole compounds is often attributed to their ability to interact with various biological targets:
- Apoptosis Induction : Compounds induce apoptosis in cancer cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Antimicrobial Effects : The mechanism may involve disruption of microbial cell membranes or interference with nucleic acid synthesis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including our compound. The study found that modifications in the alkyl chain length significantly influenced anticancer activity, with certain derivatives showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Q & A
Q. What are the optimal synthetic routes for 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole, and how can purity be ensured?
Methodological Answer: The synthesis typically involves sulfonation of the imidazole core followed by coupling with the 2,5-dimethoxy-4-methylphenyl group. A two-step approach is recommended:
Imidazole functionalization : Introduce the methylethyl group via alkylation using 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonation : React the intermediate with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
Purity Control :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.2–8.1 ppm) .
- IR : Key peaks include S=O stretching (1350–1150 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/c space group for analogous imidazole derivatives) .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation.
- Maintain temperature at –20°C in a desiccator (silica gel) to avoid hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For sulfonyl-containing imidazoles, prioritize sulfone oxygen interactions with active-site residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Compare studies controlling for variables like solvent (DMSO vs. aqueous buffers) and impurity profiles (e.g., residual sulfonyl chloride).
- Dose-response assays : Reproduce experiments with standardized protocols (e.g., MIC assays for antimicrobial activity) and validate via LC-MS to confirm compound integrity .
Q. What strategies optimize catalytic efficiency in large-scale synthesis?
Methodological Answer:
Q. How to analyze degradation products under varying environmental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
